2-Methyl-2-nitropropane-d9
Overview
Description
2-Methyl-2-nitropropane-d9 is a deuterated compound with the molecular formula C4D9NO2. It is a labeled analogue of 2-Methyl-2-nitropropane, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-nitropropane-d9 can be synthesized through the nitration of 2-Methylpropane-d9. The process involves the following steps:
Nitration Reaction: 2-Methylpropane-d9 is reacted with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 2-Methylpropane-d9 are nitrated using industrial-grade nitrating agents.
Continuous Purification: The product is continuously purified using industrial distillation columns to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-nitropropane-d9 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Major Products:
Reduction: 2-Methyl-2-aminopropane-d9.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-nitropropane-d9 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Nuclear Magnetic Resonance (NMR) Studies: The deuterium atoms provide distinct NMR signals, making it useful for studying molecular structures and dynamics.
Metabolic Pathway Analysis: Used as a tracer in metabolic studies to understand biochemical pathways.
Environmental Studies: Employed in the study of environmental pollutants and their degradation mechanisms.
Pharmaceutical Research: Used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolism.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitropropane-d9 involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The deuterium atoms provide stability to the compound, making it useful for studying slow metabolic processes and reaction kinetics.
Comparison with Similar Compounds
2-Methyl-2-nitropropane: The non-deuterated analogue with similar chemical properties but different isotopic composition.
2-Nitropropane: A related nitroalkane with a different carbon skeleton.
Nitromethane: A simpler nitroalkane used in various industrial applications.
Uniqueness: 2-Methyl-2-nitropropane-d9 is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental studies. The presence of deuterium atoms enhances the stability and allows for precise tracking in metabolic and environmental studies.
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-nitro-2-(trideuteriomethyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(2,3)5(6)7/h1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMREYQYBFBEGQ-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491429 | |
Record name | 2-(~2~H_3_)Methyl-2-nitro(~2~H_6_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52168-52-2 | |
Record name | 2-(~2~H_3_)Methyl-2-nitro(~2~H_6_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52168-52-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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